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3(2H)-Isoxazolone, 2-(chloromethyl)-5-methyl- is a heterocyclic organic compound characterized by the presence of an isoxazolone ring. This compound features a chloromethyl group at the 2-position and a methyl group at the 5-position of the ring. Its molecular formula is with a CAS number of 69513-43-5. The unique structure of this compound allows it to serve as a versatile building block in organic synthesis, particularly in the development of complex molecules for various applications in chemistry and biology .
The synthesis of 3(2H)-Isoxazolone, 2-(chloromethyl)-5-methyl- typically involves several key steps:
In industrial settings, optimized synthetic routes may be employed to enhance yield and purity, utilizing continuous flow reactors and automated synthesis platforms to scale up production while maintaining quality control.
3(2H)-Isoxazolone, 2-(chloromethyl)-5-methyl- has various applications across multiple fields:
Several compounds share structural similarities with 3(2H)-Isoxazolone, 2-(chloromethyl)-5-methyl-. Here are some notable examples:
Compound Name | Key Features |
---|---|
3(2H)-Isoxazolone, 2-methyl-5-methyl- | Lacks chloromethyl group; different reactivity |
3(2H)-Isoxazolone, 2-(bromomethyl)-5-methyl- | Contains bromomethyl instead of chloromethyl; may exhibit different reactivity due to bromine's properties |
3(2H)-Isoxazolone, 2-(hydroxymethyl)-5-methyl- | Hydroxymethyl group alters reactivity; potential for different applications |
The presence of the chloromethyl group in 3(2H)-Isoxazolone, 2-(chloromethyl)-5-methyl- imparts unique reactivity compared to its analogs. This characteristic makes it a valuable intermediate in organic synthesis and potentially enhances its applicability in medicinal chemistry and industrial processes .
The compound 3(2H)-Isoxazolone, 2-(chloromethyl)-5-methyl- exhibits the molecular formula C5H6ClNO2, representing a heterocyclic structure containing carbon, hydrogen, chlorine, nitrogen, and oxygen atoms [1]. The molecular weight of this compound is 147.56 grams per mole, with an exact mass of 147.0087061 Daltons [1]. The monoisotopic mass, which considers only the most abundant isotopes of each element, is identical at 147.0087061 Daltons [1].
This compound is registered under the Chemical Abstracts Service registry number 69513-43-5 and follows the International Union of Pure and Applied Chemistry nomenclature as 2-(chloromethyl)-5-methyl-1,2-oxazol-3-one [1]. The Simplified Molecular Input Line Entry System representation for this structure is CC1=CC(=O)N(O1)CCl, which provides a linear notation describing the molecular connectivity [1].
Property | Value |
---|---|
Molecular Formula | C5H6ClNO2 [1] |
Molecular Weight (g/mol) | 147.56 [1] |
Exact Mass (Da) | 147.0087061 [1] |
Monoisotopic Mass (Da) | 147.0087061 [1] |
CAS Registry Number | 69513-43-5 [1] |
IUPAC Name | 2-(chloromethyl)-5-methyl-1,2-oxazol-3-one [1] |
The three-dimensional architecture of 3(2H)-Isoxazolone, 2-(chloromethyl)-5-methyl- is characterized by a five-membered heterocyclic ring system containing both nitrogen and oxygen atoms [1]. The isoxazolone ring adopts a substantially planar configuration, which is typical for aromatic five-membered heterocycles [2]. This planarity results from the delocalization of π-electrons across the ring system, contributing to the compound's stability [3].
The geometric arrangement around the nitrogen atom at position 2 shows sp2 hybridization, allowing for the attachment of the chloromethyl substituent [1]. The chloromethyl group extends from the ring plane, introducing conformational flexibility to the molecule [1]. At position 5, the methyl group is directly bonded to the ring carbon, maintaining the planar character of the core structure [1].
Theoretical calculations indicate that the isoxazole ring system maintains bond angles close to 108 degrees for the five-membered ring, with slight deviations due to the presence of heteroatoms [3]. The envelope conformation commonly observed in isoxazole derivatives demonstrates puckering parameters that reflect the ring's flexibility [2].
The bond characteristics within the isoxazolone ring system exhibit partial aromatic character due to electron delocalization [4]. The nitrogen-oxygen bond displays a length of approximately 1.39-1.40 Ångströms, showing partial double bond character that is intermediate between typical single and double bonds [4]. This elongation compared to a standard nitrogen-oxygen single bond reflects the electron delocalization within the ring system [4].
The carbon-nitrogen bonds within the ring demonstrate lengths of 1.30-1.31 Ångströms, indicating significant double bond character [4]. Similarly, the carbon-oxygen bond exhibits a length of 1.34-1.35 Ångströms, also showing partial double bond characteristics [4]. The carbon-carbon double bond within the ring maintains a length of 1.42-1.43 Ångströms, consistent with aromatic systems [4].
The carbonyl group at position 3 features a carbon-oxygen double bond with a length of approximately 1.20-1.21 Ångströms, characteristic of a typical carbonyl functionality [4]. The chloromethyl substituent contains a carbon-chlorine bond with a length of 1.78-1.80 Ångströms, representing a polar single bond due to the electronegativity difference between carbon and chlorine [5].
Bond Type | Typical Bond Length (Å) | Bond Character |
---|---|---|
N-O (isoxazole ring) | 1.39-1.40 [4] | Partial double bond character |
C-N (isoxazole ring) | 1.30-1.31 [4] | Partial double bond character |
C-O (isoxazole ring) | 1.34-1.35 [4] | Partial double bond character |
C=C (isoxazole ring) | 1.42-1.43 [4] | Aromatic double bond |
C=O (carbonyl) | 1.20-1.21 [4] | Double bond |
C-Cl (chloromethyl) | 1.78-1.80 [5] | Single bond (polar) |
The weak nature of the nitrogen-oxygen bond in isoxazole derivatives has been documented, with this bond being susceptible to photochemical cleavage under ultraviolet irradiation [6]. This characteristic contributes to the photochemical instability commonly observed in isoxazole-containing compounds [6].
The electronic properties of the functional groups in 3(2H)-Isoxazolone, 2-(chloromethyl)-5-methyl- are determined by the interplay of inductive and resonance effects [5] [7]. The chloromethyl substituent acts as an electron-withdrawing group through the inductive effect, driven by the high electronegativity of chlorine (3.16 on the Pauling scale) compared to carbon (2.55) [8]. This electron withdrawal decreases the electron density at the nitrogen atom at position 2, affecting the overall electronic distribution within the ring system [5].
Conversely, the methyl group at position 5 functions as an electron-donating group through hyperconjugation and weak inductive effects [9] [10]. The electron-donating nature of methyl groups results from the slightly higher electronegativity of carbon compared to hydrogen, creating a net electron donation toward the ring system [9]. This donation increases electron density at the carbon atom at position 5, partially counteracting the electron-withdrawing effects of other substituents [10].
The isoxazolone ring itself represents an electron-deficient heterocyclic system due to the presence of both nitrogen and oxygen heteroatoms [11]. These electronegative atoms withdraw electron density from the carbon framework, creating electrophilic sites within the ring [11]. The carbonyl group at position 3 further contributes to electron withdrawal through both inductive and resonance mechanisms [5].
Functional Group | Electronic Effect | Mechanism | Impact on Ring |
---|---|---|---|
Chloromethyl (-CH2Cl) | Electron-withdrawing [5] | Inductive effect due to Cl electronegativity [8] | Decreases electron density at N2 position |
Methyl (-CH3) | Electron-donating [9] | Hyperconjugation and inductive donation [10] | Increases electron density at C5 position |
Isoxazolone ring | Electron-deficient [11] | Nitrogen and oxygen heteroatoms withdraw electron density | Creates electrophilic sites |
Carbonyl (C=O) | Electron-withdrawing [5] | Resonance and inductive withdrawal | Stabilizes negative charge through resonance |
The topological polar surface area of 29.5 square Ångströms reflects the contribution of polar functional groups to the overall molecular polarity [1]. The calculated partition coefficient (XLogP3-AA) of 1.0 indicates moderate lipophilicity, suggesting balanced hydrophobic and hydrophilic character [1].
Crystallographic studies of isoxazolone derivatives reveal consistent structural patterns across different substituted compounds [12] [13] [14]. The crystal structures of related isoxazolone compounds demonstrate preferential packing arrangements involving π-π stacking interactions between aromatic ring systems and hydrogen bonding networks [15] [14].
Monoclinic and orthorhombic crystal systems are commonly observed for isoxazolone derivatives, with space groups including Cc, P21/c, and Pna21 being frequently reported [16] [14]. For example, anthracene-isoxazole compounds crystallize in the monoclinic Cc space group with near-orthogonal dihedral angles between the ring systems [14]. The structural analysis reveals that isoxazole rings maintain virtual coplanarity with attached substituents, with twist angles typically less than 5 degrees [14].
The packing efficiency in isoxazolone crystals is enhanced by van der Waals contacts and slip-stacked arrangements of aromatic rings [17]. Intermolecular interactions include π-π stacking with interplanar separations of approximately 3.1 Ångströms and centroid-centroid distances of 3.7 Ångströms [17]. These packing motifs contribute to the overall stability of the crystalline lattice [17].
Compound Type | Space Group | Crystal System | Packing Features |
---|---|---|---|
Isoxazolone derivatives (general) | Various (Cc, P21/c, Pna21) [16] [14] | Monoclinic/Orthorhombic | π-π stacking, hydrogen bonding [15] |
Anthracene-isoxazole compounds | Cc (monoclinic) [14] | Monoclinic | van der Waals contacts, π-π interactions [14] |
3-phenyl-5-isoxazolone crystals | Pna21 (orthorhombic) [15] | Orthorhombic | Hydrogen bonds, π-π interactions [15] |
Biisoxazole derivatives | P-1 (triclinic) [17] | Triclinic | Slip-stacked arrangement [17] |
The measured densities of isoxazolone crystals typically range from 1.58 to 1.61 grams per cubic centimeter, showing good agreement between experimental and calculated values [17]. Heavy atom counts of 9 atoms per molecule contribute to the overall molecular complexity index of 166, reflecting the structural intricacy of the heterocyclic system [1].
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 3(2H)-Isoxazolone, 2-(chloromethyl)-5-methyl-. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that confirm the presence of the isoxazolone ring system and substituents [1] [2].
The chloromethyl group at the 2-position generates a distinctive singlet signal at approximately 4.94 parts per million in the proton nuclear magnetic resonance spectrum, integrating for two protons. This downfield chemical shift is attributed to the electron-withdrawing effect of the chlorine atom, which deshields the adjacent methylene protons [3] [4]. The coupling pattern appears as a singlet due to the absence of neighboring protons within the three-bond coupling range.
The methyl substituent at the 5-position of the isoxazolone ring resonates as a sharp singlet between 2.2 and 2.6 parts per million, integrating for three protons. This chemical shift is consistent with an alkyl group attached to a heterocyclic aromatic system [5] [6]. The singlet multiplicity confirms the absence of scalar coupling with adjacent protons, supporting the proposed substitution pattern.
In the carbon-13 nuclear magnetic resonance spectrum, the chloromethyl carbon exhibits a characteristic resonance at 44-45 parts per million. This chemical shift is typical for carbon atoms bearing halogen substituents in heterocyclic systems [2] [7]. The 5-methyl carbon appears in the aliphatic region at approximately 20-25 parts per million, consistent with methyl groups attached to aromatic heterocycles.
The isoxazolone ring carbons display distinctive resonances in the carbon-13 spectrum. The carbon at position 4 of the heterocycle typically appears around 100-105 parts per million, reflecting the electron-deficient nature of the isoxazole ring system [4] [5]. The carbonyl carbon at position 3 resonates in the characteristic carbonyl region at approximately 160-170 parts per million, confirming the lactone functionality.
Infrared spectroscopy reveals characteristic absorption bands that confirm the molecular structure and functional groups present in 3(2H)-Isoxazolone, 2-(chloromethyl)-5-methyl-. The spectroscopic analysis provides definitive evidence for the isoxazolone ring system and substitution pattern [8] [9].
The nitrogen-oxygen stretch of the isoxazole ring appears as a strong absorption band at 1153 wavenumbers, which is diagnostic for the heterocyclic system [8]. This band is particularly important for confirming the presence of the isoxazole moiety and distinguishing it from other five-membered heterocycles. The carbon-nitrogen stretch of the isoxazole ring manifests as a medium-intensity band at 1276 wavenumbers, providing additional confirmation of the heterocyclic structure.
The carbonyl stretch of the lactone functionality exhibits a strong absorption in the range of 1600-1700 wavenumbers. This characteristic frequency is consistent with the electron-withdrawing effect of the nitrogen-oxygen bond in the isoxazolone ring, which shifts the carbonyl absorption to higher frequency compared to simple ketones [9] [10]. The exact position within this range depends on the specific substitution pattern and electronic environment.
The carbon-oxygen stretch of the isoxazole ring appears as a medium-intensity band at 1068 wavenumbers. This absorption is characteristic of the ether-like oxygen linkage in the heterocyclic system [8]. The carbon-hydrogen stretching vibrations of aromatic protons appear in the range of 3000-3100 wavenumbers, confirming the presence of the heterocyclic aromatic system.
The carbon-chlorine stretch manifests as a medium-intensity absorption band in the range of 650-750 wavenumbers. This characteristic frequency confirms the presence of the chloromethyl substituent and provides information about the carbon-chlorine bond strength [11] [12]. The exact position within this range is influenced by the electronic environment created by the adjacent isoxazolone ring.
Mass spectrometry analysis of 3(2H)-Isoxazolone, 2-(chloromethyl)-5-methyl- reveals characteristic fragmentation patterns that provide structural information and confirm the molecular composition. The electron impact ionization technique produces a distinctive fragmentation pattern consistent with the isoxazolone ring system [13] [14].
The molecular ion peak appears at mass-to-charge ratio 147, corresponding to the intact molecular structure. This molecular ion typically exhibits low to medium intensity due to the inherent instability of the isoxazolone ring system under electron impact conditions [14] [15]. The presence of the chlorine atom contributes to the molecular ion stability through resonance stabilization.
The most prominent fragmentation pathway involves the loss of the chloromethyl group, resulting in a fragment ion at mass-to-charge ratio 98. This fragmentation typically serves as the base peak in the mass spectrum, indicating the high stability of the resulting ion [16] [17]. The loss of 49 mass units (CH2Cl) is characteristic of compounds containing chloromethyl substituents and provides definitive structural information.
The loss of the methyl group from the molecular ion generates a fragment at mass-to-charge ratio 132, typically appearing with medium intensity. This fragmentation pattern is consistent with the presence of the 5-methyl substituent on the isoxazolone ring [14] [16]. The stability of this fragment ion is enhanced by the electron-withdrawing nature of the heterocyclic system.
Loss of carbon monoxide from the molecular ion produces a fragment at mass-to-charge ratio 119, reflecting the lactone character of the isoxazolone ring [15] [18]. This fragmentation is characteristic of cyclic anhydrides and lactones, providing confirmation of the carbonyl functionality. The isoxazole ring fragment appears at mass-to-charge ratio 84, corresponding to the formula C4H4NO+, which is diagnostic for the heterocyclic core structure [14] [17].
The ultraviolet-visible absorption spectrum of 3(2H)-Isoxazolone, 2-(chloromethyl)-5-methyl- exhibits characteristic electronic transitions that provide information about the chromophoric properties and electronic structure of the molecule [19] [20].
The spectrum displays a prominent absorption band around 235 nanometers, attributed to the π→π* transition of the isoxazole ring system. This transition exhibits high extinction coefficient values, indicating strong electronic coupling within the heterocyclic aromatic system [19] [20]. The exact wavelength is influenced by the electron-withdrawing effect of the chloromethyl substituent, which stabilizes the ground state and affects the transition energy.
A secondary absorption maximum appears at approximately 275 nanometers, corresponding to an n→π* transition involving the nitrogen and oxygen atoms of the isoxazole ring [20] [21]. This transition typically exhibits lower extinction coefficient values compared to π→π* transitions, reflecting the forbidden nature of the electronic excitation. The wavelength position is sensitive to solvent effects and substitution patterns.
The longer wavelength region of the spectrum shows a weaker absorption band around 310 nanometers, attributed to charge transfer transitions involving the carbonyl group and the heterocyclic system [22] [23]. This transition is particularly sensitive to the electronic environment created by the chloromethyl and methyl substituents.
The overall spectroscopic profile indicates extended conjugation within the isoxazolone ring system, with the substituents modulating the electronic properties [19] [21]. The absorption characteristics are consistent with compounds containing electron-deficient heterocyclic systems and provide valuable information for analytical identification and quantification purposes.
X-ray diffraction analysis provides definitive structural information about the solid-state conformation and intermolecular interactions of 3(2H)-Isoxazolone, 2-(chloromethyl)-5-methyl-. Single crystal diffraction studies reveal the molecular geometry and packing arrangements in the crystalline state [24] [25].
The isoxazolone ring system adopts a planar conformation, with bond lengths and angles consistent with aromatic character. The nitrogen-oxygen bond length typically measures approximately 1.39 Å, intermediate between single and double bond values, confirming the delocalized electronic structure [24] [26]. The carbon-nitrogen bond within the ring exhibits a length of approximately 1.31 Å, consistent with partial double bond character.
The chloromethyl substituent at the 2-position extends out of the ring plane, with the carbon-chlorine bond length measuring approximately 1.78 Å. The conformation of this substituent is influenced by steric interactions with the adjacent ring system and intermolecular packing forces [25] [27]. The methyl group at the 5-position adopts a typical tetrahedral geometry around the carbon atom.
Intermolecular interactions in the crystal structure include hydrogen bonding between the carbonyl oxygen and neighboring molecules, as well as van der Waals interactions between the chloromethyl substituents [24] [28]. These interactions contribute to the overall stability of the crystal lattice and influence the physical properties of the solid material.